N-phenyl-4-(4-phenylphenyl)aniline

Catalog No.
S1943065
CAS No.
897671-81-7
M.F
C24H19N
M. Wt
321.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-phenyl-4-(4-phenylphenyl)aniline

CAS Number

897671-81-7

Product Name

N-phenyl-4-(4-phenylphenyl)aniline

IUPAC Name

N-phenyl-4-(4-phenylphenyl)aniline

Molecular Formula

C24H19N

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C24H19N/c1-3-7-19(8-4-1)20-11-13-21(14-12-20)22-15-17-24(18-16-22)25-23-9-5-2-6-10-23/h1-18,25H

InChI Key

VWXSLLOSYCKNCF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=CC=C4
  • Organic electronics: N-Phenyl-[1,1':4',1''-terphenyl]-4-amine belongs to a class of compounds called aromatic amines. Aromatic amines are known for their ability to transport charge carriers, which makes them attractive materials for organic electronics applications such as organic light-emitting diodes (OLEDs) and organic solar cells .
  • Precursor for other materials: The presence of the amine group suggests N-Phenyl-[1,1':4',1''-terphenyl]-4-amine could be a useful precursor for the synthesis of more complex molecules with desired properties.

N-phenyl-4-(4-phenylphenyl)aniline, also known as 4-phenyl-N,N-bis(4-phenylphenyl)aniline, is a complex organic compound characterized by its intricate molecular structure. Its molecular formula is C24H19NC_{24}H_{19}N, with a molar mass of approximately 373.43 g/mol. The compound features a central aniline structure with multiple phenyl groups, which contribute to its unique properties, such as increased stability and potential applications in organic electronics and materials science. The melting point of this compound is around 265-266 °C, indicating its solid state under standard conditions.

, including:

  • Oxidation: This compound can be oxidized to form quinones and phenolic derivatives.
  • Reduction: Reduction reactions can convert nitro groups to amino groups.
  • Substitution: Nucleophilic aromatic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

The specific reaction conditions and reagents used can significantly influence the yield and purity of the products formed.

Research on the biological activity of N-phenyl-4-(4-phenylphenyl)aniline is limited but suggests potential applications in pharmacology. Preliminary studies indicate that compounds with similar structures may exhibit antimicrobial, antioxidant, and cytotoxic properties. Further in-depth studies are necessary to explore these potential activities more thoroughly.

Several synthesis methods exist for producing N-phenyl-4-(4-phenylphenyl)aniline:

  • Nucleophilic Aromatic Substitution: An aryl halide reacts with an amine in the presence of a base or catalyst.
  • Coupling Reactions: The compound can be synthesized through coupling reactions involving electrophiles, particularly in the synthesis of polymers or other complex organic molecules.

Each method has its own advantages and challenges regarding yield, purity, and scalability.

N-phenyl-4-(4-phenylphenyl)aniline has potential applications in several fields:

  • Organic Electronics: Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
  • Materials Science: It may be used in the development of advanced materials due to its stability and reactivity.
  • Pharmaceuticals: Its structural analogs have been investigated for various therapeutic properties.

Interaction studies involving N-phenyl-4-(4-phenylphenyl)aniline are essential for understanding its behavior in biological systems and materials applications. Such studies are crucial for determining the practical applications and safety profiles of the compound. Investigating how this compound interacts with different biological targets could provide insights into its potential therapeutic benefits or toxicological risks.

Several compounds share structural similarities with N-phenyl-4-(4-phenylphenyl)aniline. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N,N-dimethyl-4-(4-(4-phenylphenyl)anilineC26H23NC_{26}H_{23}NContains dimethyl groups; potentially lower melting point.
N-(4-Phenyl-N-(4-phenyldiphenylenamineC24H20NC_{24}H_{20}NSimilar biphenylic structure; different substitution pattern.
N,N,N',N'-Tetra(1,1'-biphenylyl)-p-phenylenediamineC36H32N4C_{36}H_{32}N_4Contains additional nitrogen; used in the rubber industry as an antioxidant.

Uniqueness: The unique arrangement of phenyl groups in N-phenyl-4-(4-phenylphenyl)aniline contributes to its distinct electronic properties compared to these similar compounds, making it particularly suitable for applications in organic electronics where charge transport efficiency is critical.

XLogP3

6.7

Dates

Modify: 2023-08-16

Explore Compound Types